AEM1

概要

説明

準備方法

AEM1の合成は、複数ステップのプロセスを伴います。ある方法には、前駆体化合物とピペロニルアミンを、N,N-ジイソプロピルエチルアミン(DIPEA)の存在下、ジメチルホルムアミド(DMF)を溶媒として反応させることが含まれます。 反応混合物を14時間撹拌した後、抽出を行い、フラッシュカラムクロマトグラフィーにより精製します 。this compoundの工業生産方法は広く文書化されていませんが、実験室での合成は、適切な修正を加えればスケールアップできる基礎的なアプローチを提供します。

化学反応解析

This compoundは、以下の化学反応など、さまざまな化学反応を起こします。

酸化: this compoundは特定の条件下で酸化される可能性がありますが、酸化生成物に関する詳細な研究は限られています。

置換: this compoundは、特に官能基に関与する置換反応を起こす可能性があります。これらの反応の一般的な試薬には、ハロゲン化剤と求核剤が含まれます。

主要な生成物: これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。this compoundの反応生成物に関する詳細な研究はまだ進行中です。

科学研究への応用

This compoundは、幅広い科学研究に利用されています。

化学反応の分析

Degradation Mechanisms of QA Head Groups in AEM1

This compound’s chemical instability under alkaline conditions arises primarily from hydroxide ion () attacks on its QA head groups. Key degradation pathways include:

Nucleophilic Substitution (SN_\text{N}N2)

-

Mechanism : attacks the β-hydrogen of the QA group, leading to Hofmann elimination.

-

Activation Energy : DFT calculations show activation energies ranging from 20–25 kcal/mol depending on substituents .

-

Impact : This pathway dominates in hydrated environments, causing backbone scission and reduced ion conductivity.

Ylide Formation and Rearrangements

-

Stevens Rearrangement : QA groups with benzyl substituents undergo 1,2-shifts under high pH, forming tertiary amines .

-

Sommelet–Hauser Rearrangement : Observed in aryl-substituted QA groups, leading to ring expansion or contraction .

Computational Insights into this compound’s Reactivity

Quantum mechanical and molecular dynamics studies reveal structural and environmental factors influencing this compound’s stability:

Experimental Validation of Degradation Pathways

Mass spectrometry and accelerated aging tests confirm computational predictions:

-

Accelerated Alkaline Stability Tests : this compound retained <60% ionic conductivity after 500 hours at 80°C in 1M KOH .

-

Oxidative Degradation : Attack by oxygen radicals at the α-C position further accelerates QA group decomposition, particularly in low-hydration environments .

Comparative Stability of QA Head Group Derivatives

DFT-based transition-state calculations rank alkaline stability for common this compound derivatives:

| QA Group | Degradation Pathway | Relative Stability |

|---|---|---|

| Benzyltrimethylammonium | Nucleophilic substitution | Low |

| C2-Methyl Imidazolium | Deprotonation inhibition | High |

| Guanidimidazolium | attack on guanidinium | Moderate |

Mitigation Strategies for Enhanced Stability

科学的研究の応用

Cancer Research

AEM1 has emerged as a significant compound in cancer research due to its ability to inhibit Sirtuin 2 (SIRT2), an NAD+-dependent deacetylase implicated in tumor cell proliferation. The inhibition of SIRT2 by this compound leads to enhanced apoptosis in cancer cells, making it a promising candidate for therapeutic interventions.

Case Study: A549 Cell Line

- Objective: To evaluate the cytotoxic effects of this compound on A549 lung cancer cells.

- Method: A549 cells were treated with varying concentrations of this compound.

- Results: this compound enhanced cell death induced by tert-butyl hydroperoxide, demonstrating its potential as an anti-cancer agent. Additionally, in vivo studies showed that administration of this compound at 50 mg/kg significantly reduced tumor volume in A549 xenograft models, indicating its efficacy in tumor suppression .

Neurodegenerative Diseases

Research indicates that this compound's inhibition of SIRT2 may also have implications for neurodegenerative diseases. SIRT2 has been associated with neuroprotection and neuronal survival; thus, modulating its activity could provide therapeutic avenues for conditions such as Alzheimer's disease.

Case Study: Neuroprotection

- Objective: Investigate the neuroprotective effects of this compound.

- Method: In vitro models of neurodegeneration were utilized to assess the impact of this compound on neuronal cell survival.

- Findings: Preliminary results suggest that this compound can enhance neuronal survival under oxidative stress conditions, potentially offering a protective mechanism against neurodegenerative processes.

Anti-Inflammatory Activity

This compound has also been investigated for its anti-inflammatory properties. By modulating Nrf2 activity, it can influence the expression of various cytokines involved in inflammatory responses.

Case Study: Inflammation Models

- Objective: To assess the anti-inflammatory effects of this compound in cellular models.

- Method: Cells were exposed to inflammatory stimuli before and after treatment with this compound.

- Results: The compound was found to significantly reduce the production of pro-inflammatory cytokines, indicating its potential use as an anti-inflammatory agent .

Data Summary

The following table summarizes key findings related to the applications of this compound:

作用機序

類似化合物との比較

AEM1は、ハロフジノンやオマベロキソロンなどの他のNRF2阻害剤と比較できます。 これらの化合物は、NRF2阻害活性を示しますが、化学構造と特定の作用機序が異なります 。 例えば:

ハロフジノン: 抗線維化作用と抗炎症作用で知られているハロフジノンは、this compoundとは異なる機序でNRF2を阻害します.

オマベロキソロン: この合成トリテルペノイドは、NRF2を活性化し、活性化されたB細胞の核因子κ軽鎖エンハンサー(NF-κB)シグナル伝達を阻害し、より幅広い生物活性を示します.

This compoundの独自性は、がん細胞における異常なNRF2活性の特異的な阻害にあり、がん研究と潜在的な治療用途のための貴重なツールとなっています .

生物活性

AEM1 is a small molecule that has garnered attention for its role as an inhibitor of the nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. This pathway is crucial in cellular responses to oxidative stress and inflammation, making this compound a compound of significant interest in cancer research and potential therapeutic applications.

This compound functions primarily by inhibiting the Nrf2 signaling pathway, which is often dysregulated in various cancers. Nrf2 is a transcription factor that, when activated, promotes the expression of genes involved in antioxidant defense and cellular protection. In many cancer types, including non-small cell lung cancer (NSCLC), mutations in the KEAP1 gene lead to constitutive activation of Nrf2, contributing to tumorigenesis. This compound selectively targets this pathway, thereby reducing the expression of Nrf2-controlled genes and sensitizing cancer cells to chemotherapeutic agents .

In Vitro Studies

- Cell Line Sensitivity : Research has shown that this compound exhibits selective cytotoxicity towards cell lines harboring KEAP1 mutations. For instance, A549 cells (a model for NSCLC) demonstrated a significant decrease in viability when treated with this compound, particularly under oxidative stress conditions .

- Clonogenic Assays : Clonogenic assays conducted on treated A549 cells revealed a marked reduction in colony formation, indicating that this compound effectively inhibits cell proliferation by targeting the Nrf2 pathway .

- Biochemical Assays : The total antioxidant capacity and glutathione levels were measured post-treatment with this compound, showing a decrease in these parameters, which correlates with its inhibitory effects on Nrf2 activation .

Case Studies

A notable case study highlighted the effectiveness of this compound in sensitizing lung cancer cells to standard chemotherapy agents. By downregulating Nrf2-mediated gene expression, this compound enhanced the efficacy of drugs like cisplatin and doxorubicin in preclinical models . This suggests that this compound could be a valuable adjunct therapy in treating malignancies characterized by aberrant Nrf2 activation.

Table 1: Summary of Biological Activities of this compound

| Activity | Description |

|---|---|

| Nrf2 Inhibition | Reduces expression of Nrf2 target genes |

| Cytotoxicity | Selectively induces cell death in KEAP1-mutated cell lines |

| Clonogenic Survival | Decreases colony formation in treated A549 cells |

| Chemosensitization | Enhances sensitivity to chemotherapeutic agents like cisplatin |

特性

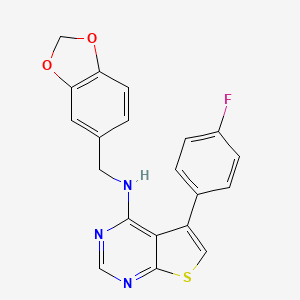

IUPAC Name |

N-(1,3-benzodioxol-5-ylmethyl)-5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14FN3O2S/c21-14-4-2-13(3-5-14)15-9-27-20-18(15)19(23-10-24-20)22-8-12-1-6-16-17(7-12)26-11-25-16/h1-7,9-10H,8,11H2,(H,22,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGYLTGSHWIGJJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)CNC3=C4C(=CSC4=NC=N3)C5=CC=C(C=C5)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14FN3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。